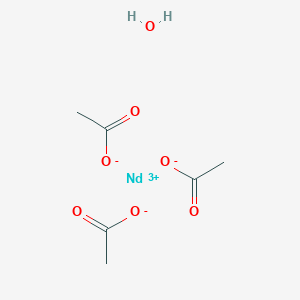

Neodymium(III)acetatehydrate

Description

Significance of Rare Earth Acetates in Lanthanide Chemistry Research

Rare earth acetates, including neodymium(III) acetate (B1210297), are of considerable importance in lanthanide chemistry for several reasons. The +3 oxidation state is the most common and stable for rare earth elements, making their acetate salts representative compounds for studying lanthanide properties. priyamstudycentre.com The similar chemical properties across the lanthanide series, a consequence of the "lanthanide contraction," make their separation and individual study challenging, yet crucial for their diverse applications. worldscientific.comidu.ac.id

Rare earth acetates serve as versatile starting materials for the synthesis of other lanthanide compounds. worldscientific.com They are also used in various applications, including as catalysts in organic reactions and in the production of materials with specific optical and magnetic properties. priyamstudycentre.compubcompare.ai The study of their coordination chemistry, thermal decomposition, and spectroscopic properties provides fundamental insights into the behavior of f-block elements. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for Neodymium(III) Acetate Hydrate (B1144303)

Academic research on neodymium(III) acetate hydrate has followed several key trajectories. A significant area of investigation is its synthesis and characterization. Researchers have explored various methods for its preparation, including the reaction of neodymium(III) oxide, hydroxide, or carbonate with acetic acid. wikipedia.orgcrystalls.info The resulting hydrates have been characterized using techniques such as X-ray diffraction to determine their crystal structure. For instance, the tetrahydrate is known to have a triclinic crystal system. wikipedia.org

Another major research focus is the thermal behavior of neodymium(III) acetate hydrate. Thermal analysis studies have detailed the dehydration process, which occurs in steps, and the subsequent decomposition of the anhydrous acetate to form neodymium oxide at higher temperatures. wikipedia.orgiaea.org These studies are crucial for understanding the compound's stability and for the controlled synthesis of neodymium oxide nanoparticles.

Furthermore, the spectroscopic properties of neodymium(III) acetate hydrate have been extensively studied. researchgate.net The analysis of its electronic absorption spectra, based on the Judd-Ofelt theory, provides information about the nature of the bonding between the neodymium ion and the acetate ligands. researchgate.net These fundamental investigations are essential for developing new materials with specific optical properties. The compound is also a key precursor for creating advanced materials, including high-performance magnets for renewable energy technologies and materials for quantum computing research. pubcompare.aipubcompare.ai

Interactive Data Table: Properties of Neodymium(III) Acetate Hydrate

| Property | Value | Source(s) |

| Chemical Formula | Nd(CH₃COO)₃·xH₂O | prochemonline.comsigmaaldrich.com |

| Anhydrous Molecular Weight | 321.37 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | Purple crystals or powder | wikipedia.orgprochemonline.com |

| Crystal System (Tetrahydrate) | Triclinic | wikipedia.org |

| Solubility | Soluble in water | wikipedia.org |

Properties

IUPAC Name |

neodymium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQPBTKWMZBSCT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Nd+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NdO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of Neodymium Iii Acetate Hydrate

Direct Reaction Approaches for Compound Synthesis

Direct reaction methods are among the most straightforward and commonly employed for the preparation of Neodymium(III) acetate (B1210297) hydrate (B1144303). These typically involve the reaction of a basic neodymium precursor with acetic acid.

Synthesis from Neodymium Oxides and Acetic Acid

The reaction between neodymium(III) oxide (Nd₂O₃) and acetic acid (CH₃COOH) is a widely used method for the synthesis of Neodymium(III) acetate. This process involves the dissolution of the oxide in an aqueous solution of acetic acid, often with heating to facilitate the reaction. The chemical equation for this reaction is:

Nd₂O₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O nih.govwikipedia.org

The resulting solution is then typically concentrated by evaporation to induce crystallization of the hydrated salt. crystalls.info One patented method specifies reacting neodymium oxide with a 1:1 volume ratio of glacial acetic acid and deionized water, heating the mixture to boiling, and then slowly adding the neodymium oxide. google.com After the reaction is complete, the solution is heated to between 110°C and 125°C and then allowed to cool naturally to promote crystallization. google.com The final product is then separated by filtration and dried. google.com

Table 1: Reaction Parameters for Synthesis from Neodymium Oxide

| Parameter | Value/Condition | Source |

|---|---|---|

| Neodymium Precursor | Neodymium(III) Oxide (Nd₂O₃) | nih.govgoogle.com |

| Acid | Acetic Acid (CH₃COOH) | nih.govgoogle.com |

| Solvent | Water / Acetic Acid Solution | google.com |

| Temperature | Boiling, followed by cooling | google.com |

Synthesis from Neodymium Carbonates and Acetic Acid

Another common direct synthesis route utilizes neodymium(III) carbonate (Nd₂(CO₃)₃) as the starting material. This reaction is generally faster than that with the oxide due to the higher reactivity of the carbonate. The reaction proceeds with the evolution of carbon dioxide gas, providing a visual indicator of the reaction's progress. The balanced chemical equation is:

Nd₂(CO₃)₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂ crystalls.info

The procedure typically involves the gradual addition of neodymium carbonate to a stirred solution of acetic acid until the effervescence ceases, indicating the complete consumption of the carbonate. crystalls.info The resulting solution of Neodymium(III) acetate is then filtered to remove any unreacted starting material or impurities, and the hydrated crystals are obtained through evaporation of the solvent. crystalls.info

Precipitation-Based Synthesis Techniques

Precipitation methods offer an alternative route to synthesize Neodymium(III) acetate hydrate, often yielding a product with high purity. These techniques rely on the formation of the insoluble or sparingly soluble product from a solution containing the constituent ions.

Controlled Precipitation from Neodymium Salt Solutions

A common precipitation method involves the reaction of a soluble neodymium salt, such as neodymium(III) chloride (NdCl₃), with an acetate salt, typically sodium acetate (CH₃COONa). nih.govwikipedia.org When aqueous solutions of these two salts are mixed, Neodymium(III) acetate is formed, and if its solubility is exceeded, it will precipitate out of the solution. The reaction is represented by the following equation:

NdCl₃ + 3CH₃COONa → Nd(CH₃COO)₃ + 3NaCl nih.govwikipedia.org

The control of precipitation can be influenced by factors such as the concentration of the reactant solutions, the rate of addition of the precipitating agent, temperature, and pH. For instance, after dissolving neodymium(III) oxide in glacial acetic acid, the pH can be adjusted to 4 with sodium hydroxide, followed by slow evaporation to yield the hydrated acetate. nih.govwikipedia.org It has been noted that different hydrates can be obtained by varying the pH. nih.govwikipedia.org

Crystallization Protocols from Aqueous Media

Once a supersaturated solution of Neodymium(III) acetate is prepared by any of the above methods, the formation of hydrated crystals is achieved through controlled crystallization. This is a critical step in obtaining a solid, often crystalline, product.

The most common technique is the slow evaporation of the solvent from an aqueous solution of Neodymium(III) acetate. crystalls.info This gradual increase in concentration allows for the formation of well-defined crystals. The temperature at which evaporation occurs can influence the rate of crystal growth and the specific hydrate form obtained. Neodymium(III) acetate is known to form different crystalline hydrates, such as the monohydrate (Nd(CH₃COO)₃·H₂O) and the tetrahydrate (Nd(CH₃COO)₃·4H₂O). wikipedia.orgcrystalls.info The tetrahydrate forms red-violet crystals that belong to the triclinic crystal system. wikipedia.org

Another approach to induce crystallization is by decreasing the temperature of a saturated solution, thereby reducing the solubility of the salt.

Solvothermal and Hydrothermal Synthesis Routes

While solvothermal and hydrothermal methods are widely used for the synthesis of various inorganic materials, including rare earth oxides and complex coordination polymers, their application for the direct synthesis of pure Neodymium(III) acetate hydrate is not extensively documented in the available literature. These methods typically involve carrying out a chemical reaction in a closed vessel (an autoclave) using a solvent at temperatures above its boiling point.

The existing research more commonly describes the use of Neodymium(III) acetate as a precursor in solvothermal or hydrothermal reactions to produce other neodymium-containing nanomaterials, such as neodymium oxide (Nd₂O₃). For example, neodymium oxide nanoparticles have been prepared via the glycothermal treatment of neodymium acetate. In such processes, the acetate compound is decomposed under the high-temperature and high-pressure conditions of the solvothermal/hydrothermal environment to yield the desired oxide or another complex.

There is evidence of the synthesis of mixed-ligand lanthanide complexes under solvothermal conditions, where an acetate group is incorporated into the final structure alongside other ligands. semanticscholar.org However, these are not preparations of pure Neodymium(III) acetate hydrate. Similarly, while anhydrous lanthanide acetates have been synthesized using ionic liquids as the reaction medium at elevated temperatures, this represents a non-aqueous solvothermal approach leading to an anhydrous product. nih.gov

High-Temperature Solvothermal Crystallization Methods

Solvothermal synthesis, a method involving a solvent under elevated temperature and pressure, has been explored for the preparation of lanthanide complexes. While specific detailed protocols for the direct solvothermal synthesis of pure neodymium(III) acetate hydrate are not extensively documented in publicly available literature, the principles of this method are applied to related lanthanide acetate systems. For instance, the solvothermal synthesis of two-dimensional (2D) magnesium acetate, a related metal acetate, was achieved using magnesium acetate tetrahydrate as a single source of both the metal and carboxylate ions with benzene (B151609) as a nonpolar solvent. researchgate.net This approach highlights the potential for using neodymium(III) acetate hydrate as a precursor in a suitable solvent under solvothermal conditions to potentially yield novel crystalline forms or coordination polymers.

The selection of the solvent is a critical parameter in solvothermal synthesis. For example, in the synthesis of uniform Praseodymium Stannate (Pr₂Sn₂O⁷) nanospheres, ethylenediamine (B42938) was utilized as the solvent in a solvothermal route. researcher.life The introduction of water into the reaction solution was found to influence the crystallinity and morphology of the final product. researcher.life This suggests that by carefully selecting the solvent system, including the use of co-solvents, and controlling the reaction temperature and pressure, it may be possible to direct the crystallization of specific neodymium(III) acetate hydrate polymorphs or solvates.

Hydrothermal Synthesis of Neodymium(III) Coordination Polymers

Hydrothermal synthesis, which employs water as the solvent under high temperature and pressure, is a widely used technique for the crystallization of coordination polymers. This method has been successfully applied to the synthesis of neodymium-containing compounds.

In one study, five lanthanide complexes with the general formula [Ln(OAc)SO₄(H₂O)₂]n (where Ln = La, Pr, Nd, Sm, Eu) were synthesized hydrothermally. researchgate.net These compounds feature two-dimensional networks constructed from chains of lanthanide(III) acetate and μ₃-bridging sulfate (B86663) ions. researchgate.net This demonstrates the utility of hydrothermal conditions in promoting the formation of extended coordination structures involving neodymium and acetate ligands, albeit in a mixed-ligand system.

Another investigation focused on the hydrothermal synthesis of a mixed-ligand neodymium(III) sulfite-acetate, Nd(SO₃)(C₂H₃O₂). researchgate.net The successful synthesis of this compound required careful control of both pH and reaction temperature to prevent the oxidation of sulfite (B76179) to sulfate. researchgate.net This research underscores the importance of reaction parameters in directing the final product in hydrothermal synthesis.

Furthermore, a gadolinium(III) coordination polymer was synthesized hydrothermally from Gd(NO₃)₃·6H₂O and an organic linker in a mixed solvent system of N,N-dimethylformamide, acetonitrile, and water at 393 K for 72 hours. iucr.org The resulting structure consisted of a two-dimensional coordination polymer. iucr.org This provides a procedural basis that could be adapted for the synthesis of neodymium(III) acetate coordination polymers by utilizing a neodymium salt and a suitable bridging ligand under hydrothermal conditions.

Oxidation-Based Synthesis Procedures

Direct Oxidation of Neodymium Metal for Anhydrous Forms

Anhydrous neodymium(III) acetate can be prepared through the direct oxidation of neodymium metal. In a specific method, light purple single crystals of anhydrous neodymium(III) acetate, Nd(OAc)₃, were obtained by reacting neodymium metal with malonic acid in a sealed glass ampoule at a temperature of 180 °C. researchgate.netdntb.gov.ua This reaction results in the oxidation of the neodymium metal to its +3 oxidation state and the formation of the acetate salt.

The resulting anhydrous neodymium(III) acetate crystallizes in the monoclinic space group P2₁/a. researchgate.netdntb.gov.ua In this structure, the majority of the Nd³⁺ cations are coordinated by eight or nine oxygen atoms from the acetate ligands. researchgate.netdntb.gov.ua These coordinating polyhedra are bridged by the acetate ligands to form slightly waved layers that stack in the mit.edu direction. researchgate.netdntb.gov.ua

Table 1: Crystallographic Data for Anhydrous Neodymium(III) Acetate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (pm) | 2201.7(2) |

| b (pm) | 1850.0(1) |

| c (pm) | 2419.0(3) |

| β (°) | 96.127(8) |

| V (10⁶·pm³) | 9796.8(1) |

| Z | 40 |

Data sourced from ResearchGate. researchgate.netdntb.gov.ua

pH-Controlled Synthesis of Varied Hydrate Forms

The degree of hydration in neodymium(III) acetate can be controlled by adjusting the pH of the reaction solution. Research has shown that different hydrated forms of neodymium(III) acetate, specifically Nd(OAc)₃·xH₂O where x can be 1.0, 1.5, or 3.0, can be synthesized by carrying out the reaction at different pH values. researcher.life

One documented method for the preparation of a hydrated form involves dissolving neodymium(III) oxide in glacial acetic acid and then alkalinizing the solution to a pH of 4 with sodium hydroxide, followed by slow evaporation of the solution. wikipedia.org It is noted that varying the pH can lead to the formation of different hydrates. wikipedia.org

The principle of pH control is also critical in the hydrothermal synthesis of mixed-ligand neodymium compounds. For instance, in the synthesis of neodymium sulfite-acetate, a neutral pH favored the formation of sulfites, while an increase in pH led to the oxidation of sulfite to sulfate in the final crystalline product. researchgate.net This demonstrates the significant influence of pH on the resulting chemical composition and structure.

While the precise pH conditions for obtaining each specific hydrate of neodymium(III) acetate are not extensively detailed in the available literature, the existing findings clearly indicate that pH is a key parameter for controlling the water content in the crystalline structure.

Advanced Crystallization Techniques for Polymorphic Control

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science. The control of polymorphism in neodymium(III) acetate hydrate is an area where advanced crystallization techniques can be applied to selectively produce desired crystal forms. While specific studies detailing the application of these advanced techniques to neodymium(III) acetate hydrate are limited, the general principles are well-established for other crystalline materials, including pharmaceuticals and other inorganic compounds.

Advanced crystallization methods that could be employed for polymorphic control of neodymium(III) acetate hydrate include:

Supersaturation Control: This technique involves carefully controlling the level of supersaturation during crystallization, which can influence the nucleation and growth of different polymorphs. sdu.dkresearchgate.net Feedback control strategies, such as concentration feedback control (CFC), can be used to maintain a constant supersaturation level, promoting the growth of large, uniform crystals of a desired form. mit.edu

Antisolvent Crystallization: In this method, a solvent in which the compound is soluble is mixed with an "antisolvent" in which it is insoluble, inducing crystallization. sdu.dkresearchgate.net The rate of addition of the antisolvent and the choice of both solvent and antisolvent can be manipulated to control which polymorph crystallizes. researchgate.net

Microfluidic Crystallization: These platforms allow for high-throughput screening of a wide range of crystallization conditions (e.g., solvents, temperatures, concentrations) using very small amounts of material. mit.edu This can accelerate the discovery of new polymorphs and the optimal conditions for their formation.

Laser-Induced Nucleation: This technique uses a focused laser pulse to induce nucleation in a supersaturated solution. The polarization of the laser light has been shown to influence which polymorph is formed in some systems. researchgate.net

The application of these advanced techniques, guided by in-situ process analytical technologies (PAT) such as Raman spectroscopy and X-ray diffraction, would enable a more in-depth understanding and control of the crystallization of neodymium(III) acetate hydrate, potentially leading to the discovery and selective synthesis of new polymorphic forms with unique properties. sdu.dkmdpi.com

Crystallographic and Structural Investigations of Neodymium Iii Acetate Hydrate and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the complex structures of neodymium(III) acetate (B1210297) in its various forms, from anhydrous and hydrated states to intricate coordination polymers and polymorphs.

The crystal structure of anhydrous neodymium(III) acetate, Nd(CH₃COO)₃, has been successfully determined through single-crystal X-ray diffraction. Light purple single crystals suitable for analysis were obtained by the direct oxidation of neodymium metal with malonic acid at 180 °C in a sealed glass ampoule. researchgate.net

The analysis revealed that anhydrous neodymium(III) acetate crystallizes in the monoclinic space group P2₁/a. researchgate.netresearcher.life The structure is complex, with the majority of the Nd³⁺ cations being coordinated by either eight or nine oxygen atoms originating from the acetate ligands. These acetate groups act as bridges, connecting the neodymium-oxygen polyhedra to form slightly undulating layers that stack along the chemicalbook.com direction. researchgate.net This layered arrangement classifies the structure as a two-dimensional coordination polymer. researchgate.net

| Parameter | Value |

| Compound | Anhydrous Neodymium(III) Acetate |

| Formula | Nd(C₂H₃O₂)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (No. 14) |

| a | 2201.7(2) pm |

| b | 1850.0(1) pm |

| c | 2419.0(3) pm |

| β | 96.127(8)° |

| Volume (V) | 9796.8(1)·10⁶ pm³ |

| Z | 40 |

| Coordination | Nd³⁺ coordinated by 8 or 9 oxygen atoms |

Data sourced from ResearchGate. researchgate.net

Neodymium(III) acetate is known to form several crystalline hydrates, with compositions including monohydrate (·H₂O), sesquihydrate (·1.5H₂O), and tetrahydrate (·4H₂O) having been reported. researchgate.netwikipedia.org The structures of these hydrates are distinct from the anhydrous form due to the incorporation of water molecules into the coordination sphere of the neodymium ion and the crystal lattice.

The tetrahydrate, Nd(CH₃COO)₃·4H₂O, has been characterized as forming red-violet crystals in the triclinic crystal system. wikipedia.orgcrystalls.info In this structure, the Nd³⁺ cations are primarily coordinated by nine oxygen atoms from the acetate ligands, which link the polyhedra into puckered sheets. wikipedia.org

| Parameter | Value |

| Compound | Neodymium(III) Acetate Tetrahydrate |

| Formula | Nd(CH₃COO)₃·4H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 0.9425 nm |

| b | 0.9932 nm |

| c | 1.065 nm |

| α | 88.09° |

| β | 115.06° |

| γ | 123.69° |

Data sourced from Wikipedia. wikipedia.org

Studies have also investigated a hydrate (B1144303) with a composition of Nd(CH₃COO)₃·1.2H₂O. researcher.life Thermal analysis of this compound showed a two-step dehydration process, indicating different binding environments for the water molecules within the crystal structure. researcher.life

The structure of anhydrous neodymium(III) acetate is itself a prime example of a coordination polymer. researchgate.net The acetate ligands exhibit diverse coordination modes, acting as bridging units that link the Nd³⁺ centers. This bridging results in the formation of extended two-dimensional sheets, a common structural motif for anhydrous rare earth acetates. researchgate.net The specific dimensionality (1D, 2D, or 3D) of such coordination polymers is highly dependent on the size of the central lanthanide ion. researchgate.net

While not strictly an acetate complex, related studies on neodymium(III) coordination polymers with other carboxylate linkers, such as glutarate, further illustrate the structural diversity. For instance, a three-dimensional coordination polymer, [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n, has been synthesized where glutarate and sulfate (B86663) ligands link Nd³⁺ centers into a complex network. nih.govresearchgate.net These studies highlight the versatility of the Nd³⁺ ion in forming extended polymeric structures.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a significant area of study. Bis(phthalocyaninato)neodymium(III), NdPc₂, is a notable example of a neodymium complex that exhibits extensive polymorphism. amazonaws.com At least four different polymorphs—designated α, γ, δ, and a CH₂Cl₂ solvate phase—have been selectively crystallized and characterized by single-crystal X-ray diffraction. amazonaws.comchemrxiv.orgrsc.org

The formation of a specific polymorph is highly dependent on the crystallization conditions, including the choice of solvent and the initial oxidation state of the NdPc₂ molecule. amazonaws.comchemrxiv.org A common structural feature across all polymorphs is the columnar stacking of the sandwich-type NdPc₂ molecules, driven by π-π interactions between the phthalocyanine (B1677752) rings. amazonaws.comchemrxiv.org However, the arrangement of these columns and the slip angles within the stacks differ between the phases, which is expected to influence the material's properties. amazonaws.com

Powder X-ray Diffraction Analysis

Structural Stability under External Stimuli (e.g., γ-ray irradiation)

Detailed studies specifically investigating the structural stability of Neodymium(III) acetate hydrate under γ-ray irradiation are not extensively documented in the available literature. However, insights can be drawn from research on other hydrated metal salts and neodymium-containing materials.

Exposure of hydrated crystalline compounds to high-energy radiation like γ-rays can initiate several processes. The primary interactions can lead to the radiolysis of coordinated water molecules or acetate ligands, generating highly reactive radicals. These radicals can, in turn, induce redox changes in the central metal ion. For instance, studies on irradiated lead acetate trihydrate have shown that radiation can cause electron trapping by the metal cation. aip.orgaip.org

In the context of Neodymium(III) acetate hydrate, irradiation could potentially lead to:

Changes in the Nd(III) Oxidation State: The formation of reducing or oxidizing species could transiently alter the +3 oxidation state of neodymium.

Modification of Ligands: The acetate or water ligands could undergo degradation or fragmentation, affecting their coordination to the metal center.

Without direct experimental data, these points remain plausible hypotheses based on the known effects of γ-rays on analogous chemical systems.

Coordination Environment and Geometry of the Neodymium(III) Ion

The Neodymium(III) ion, a member of the lighter lanthanides, typically exhibits high coordination numbers, commonly eight or nine. In the structure of Neodymium(III) acetate tetrahydrate, the Nd³⁺ cation is nine-coordinate, being surrounded by oxygen atoms from both acetate ligands and water molecules. wikipedia.org

The geometry of this nine-coordinate NdO₉ polyhedron can be described as a distorted monocapped square antiprism or, more commonly for light lanthanides, a distorted tricapped trigonal prism. nih.govresearchgate.netnih.gov This high coordination number is a characteristic feature of the larger lanthanide ions, allowing them to accommodate a significant number of donor atoms in their primary coordination sphere.

The specific crystallographic parameters for one of the common hydrated forms, Neodymium(III) acetate tetrahydrate, are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 0.9425 nm |

| b | 0.9932 nm |

| c | 1.065 nm |

| α | 88.09° |

| β | 115.06° |

| γ | 123.69° |

Analysis of Acetate Ligand Coordination Modes (Monodentate, Bidentate, Bridging, Polymerizing)

The acetate ligand (CH₃COO⁻) is a versatile carboxylate linker that can adopt numerous coordination modes, contributing significantly to the structural diversity of lanthanide complexes. In Neodymium(III) acetate hydrate and related compounds, the acetate groups are primarily responsible for linking the Nd³⁺ centers into extended structures. Observed coordination modes are rarely simple monodentate but are typically multidentate and/or bridging.

Common coordination modes for acetate ligands in lanthanide complexes include:

Bidentate Chelating: Both oxygen atoms of a single acetate group bind to the same metal ion.

Bidentate Bridging (μ₂): The acetate ligand connects two different metal centers. Several variations of this exist, distinguished by the denticity (η) and connectivity (κ) to each metal.

Bridging-Chelating (μ₂-η¹:η²): The ligand bridges two metal centers while also chelating to one of them. nih.govnih.govfrontiersin.org

The following table summarizes some of the specific bridging modes documented in lanthanide acetate chemistry, which are instrumental in forming polymeric structures.

| Notation | Description |

|---|---|

| μ₂-η¹:η¹ | A simple bidentate bridge where each oxygen atom coordinates to a different metal center. nih.govfrontiersin.org |

| μ₂-η¹:η² | A tridentate mode where one oxygen binds to one metal, while both oxygens chelate the second metal. nih.govnih.govfrontiersin.org |

| η²μ₂κ² | A bidentate bridge where the two oxygen atoms bridge two metal centers. researchgate.netresearchgate.net |

| η³μ₂κ² | A tridentate bridge where the ligand coordinates to two metal centers. researchgate.netresearchgate.net |

This variety of polymerizing coordination modes is the fundamental reason for the formation of the extended one-, two-, or three-dimensional structures discussed below.

Role of Water Molecules in Coordination Sphere and Supramolecular Assembly

In hydrated metal salts, water molecules play a dual structural role. Firstly, they can act as ligands, directly bonding to the metal ion and completing its coordination sphere. In many hydrated neodymium carboxylate complexes, multiple water molecules (aqua ligands) are found in the inner coordination sphere, participating in the NdO₉ polyhedron. nih.govnih.gov

Supramolecular Architectures and Hydrogen Bonding Networks

Formation of One-, Two-, and Three-Dimensional Polymeric Structures

The ability of acetate ligands to bridge metal centers in various ways allows for the construction of coordination polymers of different dimensionalities. In the case of Neodymium(III) acetate hydrate, the bridging acetate ligands connect the NdO₉ coordination polyhedra to form "slightly puckered sheets," which constitutes a two-dimensional (2D) polymeric structure. wikipedia.org

In other related lanthanide acetate or carboxylate systems, different arrangements are observed. For instance, some complexes form infinite one-dimensional (1D) chains. researchgate.netuni-osnabrueck.de These chains or sheets can then be further linked by other ligands or, more commonly in hydrates, by hydrogen bonds to create a final three-dimensional (3D) supramolecular network. nih.gov The ultimate dimensionality of the coordination polymer is a sensitive function of the specific synthesis conditions and the nature of the ligands involved.

Intermolecular Interactions and Self-Assembly Mechanisms

The self-assembly of the crystalline structure of Neodymium(III) acetate hydrate is a hierarchical process. The primary step involves the coordination of acetate and water ligands to the Nd³⁺ ions to satisfy the metal's coordination preference.

Subsequently, the multidentate and bridging nature of the acetate ligands drives the assembly of these individual coordination polyhedra into extended polymeric structures (the 2D sheets). The final step in the self-assembly is the packing of these sheets, which is directed and stabilized by a dense network of intermolecular interactions. The most significant of these are the O—H···O hydrogen bonds between the water molecules and the carboxylate oxygen atoms. nih.govnih.gov Weaker interactions, such as C—H···O hydrogen bonds between the methyl groups of the acetate and oxygen atoms, may also play a role in the final packing arrangement. researchgate.net This network of non-covalent interactions holds the polymeric units together, defining the final three-dimensional crystal structure.

Spectroscopic Characterization of Neodymium Iii Acetate Hydrate

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a powerful analytical method for probing the vibrational modes of molecules. In the context of Neodymium(III) acetate (B1210297) hydrate (B1144303), it provides critical information about the coordination of the acetate ligands to the neodymium ion and the role of water molecules within the crystal lattice. srs.gov

The interaction between the neodymium (Nd³⁺) ion and the acetate (CH₃COO⁻) ligands can be effectively studied by analyzing the vibrational frequencies of the carboxylate group (-COO⁻). The symmetric and asymmetric stretching vibrations of the -COO⁻ group are particularly sensitive to the coordination mode. srs.gov The splitting of these bands in the IR spectrum is indicative of complex metal-acetate bonding. srs.gov

In lanthanide acetates, the region between 1550-1440 cm⁻¹ is especially sensitive to the nature of acetate coordination. srs.gov The acetate ion can coordinate to the metal center in several ways, including as a monodentate, bidentate (chelating), or bridging ligand. researchgate.net These different coordination modes result in distinct shifts in the vibrational frequencies of the carboxylate group. For instance, the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can help distinguish between these modes.

Additionally, rocking vibrations of the methyl (CH₃) group are observed in the spectrum. For Neodymium(III) acetate sesquihydrate (Nd(CH₃COO)₃·1.5H₂O), these vibrations have been identified at 1051, 1023, and 1006 cm⁻¹. srs.gov

Table 1: Characteristic IR Frequencies for Metal-Acetate Vibrations in Neodymium(III) Acetate Hydrate

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Asymmetric -COO⁻ Stretch | ~1550 - 1440 | Sensitive to acetate coordination |

| Symmetric -COO⁻ Stretch | ~1440 - 1410 | Sensitive to acetate coordination |

Note: Specific frequencies can vary depending on the hydrate form and crystal structure.

Neodymium(III) acetate can exist in various hydrated forms, including as a monohydrate, sesquihydrate, dihydrate, and tetrahydrate. srs.govresearchgate.netwikipedia.orgcrystalls.info IR spectroscopy is instrumental in identifying the presence and nature of these water molecules. The vibrational bands of water molecules, specifically the O-H stretching and H-O-H bending modes, provide clear evidence of hydration.

Coordinated water molecules typically exhibit a bending vibration band in the region of 1600-1700 cm⁻¹. A band for coordinated water has been observed at 1680 cm⁻¹ for Neodymium(III) acetate dihydrate. srs.gov The position and shape of the O-H stretching bands (typically in the 3000-3600 cm⁻¹ region) can also offer insights into the strength of hydrogen bonding within the crystal structure.

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy, encompassing both absorption and emission techniques, is crucial for understanding the behavior of the 4f electrons of the Neodymium(III) ion. These electrons are responsible for the compound's characteristic optical properties, including its color and luminescence. nih.gov

The absorption spectrum of Neodymium(III) compounds is characterized by a series of sharp, narrow bands in the visible and near-infrared regions. These bands arise from electronic transitions within the 4f orbital shell of the Nd³⁺ ion, which are formally forbidden but become partially allowed through interactions with the local crystal field. nih.gov

These transitions occur from the ⁴I₉/₂ ground state to various excited energy levels. researchgate.net Certain "hypersensitive" transitions are particularly sensitive to the coordination number and the geometry of the ligands surrounding the Nd³⁺ ion. srs.gov Analysis of the band shape of these transitions in Neodymium(III) acetate hydrate suggests that the Nd³⁺ ion is likely in an 8-coordinate environment. srs.gov

High-resolution absorption spectroscopy allows for the precise identification of these transitions. chemrxiv.org

Table 2: Major Electronic Absorption Transitions for the Nd³⁺ Ion

| Transition from ⁴I₉/₂ to Excited State | Approximate Wavelength (nm) |

|---|---|

| ⁴F₃/₂ | 870 |

| ⁴F₅/₂, ²H₉/₂ | 800 |

| ⁴F₇/₂, ⁴S₃/₂ | 740 |

| ⁴G₅/₂, ²G₇/₂ | 580 |

| ⁴G₇/₂, ⁴G₉/₂, ²K₁₃/₂ | 500-530 |

Source: Data compiled from multiple studies of Nd³⁺ complexes. researchgate.netchemrxiv.org

Neodymium(III) acetate hydrate is a valuable precursor for creating luminescent materials. prochemonline.com It is frequently used as a doping agent to introduce Nd³⁺ ions into various host matrices, such as silica (B1680970) glasses, yttrium silicate (B1173343) nanophosphors, and titanium dioxide (TiO₂) nanoparticles. prochemonline.comsigmaaldrich.com The luminescent properties of the resulting material are highly dependent on the host matrix and the local environment of the Nd³⁺ ion.

In these doped materials, the acetate ligands or their decomposition products can influence the final structure and optical properties. When incorporated into host materials like organically modified silicates (ORMOSILs), the ligands surrounding the Nd³⁺ ion can effectively shield it from luminescence-quenching species, such as residual hydroxyl (-OH) groups in the matrix, thereby enhancing emission efficiency. researchgate.net

The most prominent feature of Nd³⁺ luminescence is its strong emission in the near-infrared (NIR) region of the electromagnetic spectrum. acs.org The primary emission bands are centered around 880 nm, 1060 nm, and 1330 nm, corresponding to transitions from the excited ⁴F₃/₂ state to the lower-lying ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ states, respectively. rsc.org

This characteristic NIR emission makes neodymium-containing materials, derived from precursors like Neodymium(III) acetate hydrate, highly useful for a range of technological applications. prochemonline.com These include:

Lasers: The transition at ~1060 nm is famously utilized in Nd:YAG (neodymium-doped yttrium aluminum garnet) lasers. isuct.ru

Optical Materials and Communication: NIR-emitting materials are critical for optical amplifiers and other components in fiber optic communication systems. prochemonline.com

Medical Diagnostics and Bio-imaging: The NIR region is advantageous for biological applications due to the reduced scattering and absorption of light by tissues, allowing for deeper imaging. prochemonline.comsigmaaldrich.com

Molecular Thermometers: The temperature-dependent nature of the NIR emission can be harnessed to create ratiometric luminescent thermometers for non-contact temperature sensing. nih.gov

The efficiency of this NIR luminescence is often improved through a process called "photosensitization," where organic ligands absorb energy (e.g., from UV light) and efficiently transfer it to the Nd³⁺ ion, which then emits in the NIR. nih.govisuct.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. However, the paramagnetic nature of the Neodymium(III) ion introduces unique challenges and complexities in the NMR analysis of its complexes.

The Nd(III) ion is paramagnetic due to the presence of unpaired f-electrons. This paramagnetism significantly influences the NMR spectra of its complexes, leading to two primary effects: large chemical shifts (lanthanide-induced shifts, LIS) and significant line broadening of the resonance signals. These effects can make the direct observation and interpretation of NMR spectra for the neodymium(III) acetate hydrate complex itself challenging.

The interaction between the paramagnetic metal ion and the nuclear spins of the ligand is complex, involving both contact (through-bond) and pseudocontact (through-space) mechanisms. The pseudocontact shift is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion, while the contact shift arises from the delocalization of unpaired electron spin density onto the ligand's nuclei. For neodymium(III) complexes, the paramagnetic shift is often dominated by the dipolar (pseudocontact) mechanism.

Despite these difficulties, NMR spectroscopy remains a valuable tool for studying the interaction of neodymium(III) with various ligands. For instance, the line-broadening effect can be utilized to probe the binding of substrates to the metal center. Furthermore, solid-state NMR techniques, such as ¹³C Magic Angle Spinning (MAS) NMR, have shown promise in obtaining higher resolution spectra of paramagnetic lanthanide acetates. Studies have indicated that deuteration of the acetate ligand can lead to a dramatic decrease in linewidths, improving the quality of the solid-state NMR spectra.

Research on other neodymium(III) complexes, such as those with β-diketone and heterocyclic amine ligands, has shown that the NMR signals of the ligands experience significant shifts upon coordination to the Nd(III) ion. The signals of the heterocyclic amines are typically shifted to high fields, while the resonances of the acetylacetone (B45752) moiety move to low fields, with the paramagnetic shift being primarily dipolar in nature.

Photoacoustic (PA) Spectroscopy for Material Characterization

Photoacoustic (PA) spectroscopy is a sensitive technique for characterizing the formation and stability of metal complexes in solution, including those of neodymium(III) acetate. This method relies on the detection of acoustic waves generated by the absorption of modulated light by a sample.

Laser-induced photoacoustic spectroscopy has been effectively employed to study the formation of neodymium(III) acetate complexes in aqueous solutions. Research has focused on determining the stability quotients for the formation of monoacetate and diacetate complexes, Nd(CH₃COO)²⁺ and Nd(CH₃COO)₂⁺, respectively.

A notable study investigated the stability of these complexes at various temperatures in a sodium perchlorate (B79767) medium. The findings from this research provide quantitative data on the thermodynamics of complex formation.

| Temperature (°C) | log β₁ for Nd(CH₃COO)²⁺ | log β₂ for Nd(CH₃COO)₂⁺ |

|---|---|---|

| 20 | 2.35 ± 0.04 | 4.06 ± 0.06 |

| 35 | 2.45 ± 0.03 | 4.22 ± 0.05 |

| 50 | 2.56 ± 0.03 | 4.39 ± 0.05 |

| 70 | 2.70 ± 0.04 | 4.61 ± 0.06 |

The data demonstrates that the stability of both the mono- and diacetate complexes of neodymium(III) increases with rising temperature, indicating that the complexation process is endothermic. This information is crucial for understanding the behavior of neodymium(III) in various chemical environments and for applications such as separation processes.

Thermal Decomposition and Dehydration Studies of Neodymium Iii Acetate Hydrate

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial technique for determining the thermal stability and composition of materials, particularly hydrated salts like Neodymium(III) acetate (B1210297) hydrate (B1144303).

TGA studies reveal that the dehydration of Neodymium(III) acetate hydrate is not a simple, single-step process. The number of water molecules and the temperature ranges for their removal can vary depending on the specific hydrate form.

Research indicates that the dehydration process can occur in multiple stages. One study identified a four-step thermal decomposition for Nd(CH₃COO)₃·H₂O, with the initial dehydration step taking place between 393-453 K (120-180°C), corresponding to the loss of one water molecule. ksu.edu.sa Another investigation on various lanthanide acetates, including neodymium, also noted a multi-stage decomposition where the crystal water is lost in an initial stage. akjournals.com

More detailed kinetic studies have suggested a more complex stoichiometry. An investigation using a nonisothermal method found that the dehydration proceeds in two distinct steps. researchgate.netresearcher.lifedntb.gov.uaaun.edu.eg In this case, the analysis indicated that the sample contained 1.2 moles of crystalline water, with 0.8 moles being eliminated in the first step and the remaining 0.4 moles in the second. researchgate.netresearcher.lifedntb.gov.uaaun.edu.egdntb.gov.ua This highlights that the hydration state can be non-integer and the water molecules can have different binding energies within the crystal lattice.

Table 1: Reported Dehydration Stoichiometry of Neodymium(III) Acetate Hydrate

| Reported Hydrate Formula | Dehydration Steps | Moles of H₂O Lost per Step | Temperature Range (K) |

|---|---|---|---|

| Nd(CH₃COO)₃·H₂O | 1 | 1 | 393 - 453 |

Analysis of Thermal Decomposition Products (e.g., Neodymium Oxycarbonate, Neodymium Oxide)

Following complete dehydration, the resulting anhydrous Neodymium(III) acetate undergoes further decomposition at higher temperatures. TGA curves consistently show a multi-step process leading to the final formation of Neodymium(III) oxide (Nd₂O₃). ksu.edu.saakjournals.com

The decomposition of the anhydrous acetate first yields an intermediate compound, Neodymium(II) oxycarbonate (Nd₂O₂CO₃). ksu.edu.sawikipedia.org This intermediate is formed in the temperature range of 533-743 K (260-470°C). ksu.edu.sa The formation of oxycarbonates is a common feature in the thermal decomposition of lanthanide acetates and other carboxylates. akjournals.comias.ac.in

Nd(CH₃COO)₃ → Nd₂O₂CO₃ → Nd₂O₃ ksu.edu.sawikipedia.org

Table 2: Thermal Decomposition Stages of Anhydrous Neodymium(III) Acetate

| Decomposition Stage | Temperature Range (K) | Intermediate/Final Product | Chemical Formula |

|---|---|---|---|

| 1 | 533 - 743 | Neodymium(II) Oxycarbonate | Nd₂O₂CO₃ |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to a controlled temperature program. DTA curves provide information about physical and chemical changes, such as phase transitions, dehydration, and decomposition, by identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes. libretexts.org

The DTA curve for Neodymium(III) acetate hydrate complements the data obtained from TGA. The initial dehydration process, where water molecules are removed from the crystal lattice, is characterized by an endothermic peak. libretexts.orgresearchgate.net This is because energy is required to break the bonds holding the water molecules within the solid structure.

The subsequent decomposition of the anhydrous acetate involves a series of complex thermal events. The breakdown of the acetate to form Neodymium(II) oxycarbonate and the further decomposition of the oxycarbonate to Neodymium(III) oxide are also clearly visible on DTA curves. ias.ac.in While specific DTA curves for Neodymium(III) acetate show multiple peaks corresponding to these decomposition stages, the processes can be generally understood. The decomposition of the organic acetate portion is typically an exothermic process, while the breakdown of the carbonate intermediate to the final oxide is endothermic. libretexts.orgresearchgate.net

Dehydration Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanism of dehydration is essential for controlling the process and for a deeper comprehension of the solid-state reaction. Non-isothermal kinetic studies, where the sample is heated at a constant rate, are particularly useful for this purpose.

Non-isothermal kinetic studies on the dehydration of Neodymium(III) acetate hydrate have shown that the process is complex and involves multiple steps. researchgate.netdntb.gov.ua Analysis of the kinetic data using isoconversional methods reveals that the apparent activation energy (Ea) is not constant but depends on the degree of conversion (α). researchgate.netresearcher.lifeaun.edu.eg This dependency indicates that the dehydration is a multi-step reaction and cannot be described by a single, simple kinetic model. researchgate.netdntb.gov.ua

The mechanistic pathways for the dehydration have been investigated by fitting the experimental data to various solid-state reaction models. These studies suggest that the dehydration reactions are best described by a nucleation model (A2) for the initial stages, followed by a gas diffusion model (D4) in later stages. researchgate.netresearcher.lifeaun.edu.egdntb.gov.ua This implies that the reaction begins with the formation of nuclei of the dehydrated product, and as the reaction progresses, the rate-limiting step becomes the diffusion of the water vapor away from the solid particles.

Table 3: Kinetic Models for the Dehydration of Neodymium(III) Acetate Hydrate

| Kinetic Parameter | Finding |

|---|---|

| Activation Energy (Ea) | Dependent on the conversion degree (α), indicating a complex, multi-step process. researchgate.netresearcher.life |

| Reaction Model | Best described by nucleation (A2 model) and gas diffusion (D4 model). researchgate.netaun.edu.egdntb.gov.ua |

Influence of External Factors on Dehydration Kinetics (e.g., γ-ray irradiation)

The kinetics of the dehydration of neodymium(III) acetate hydrate are significantly influenced by external factors, most notably ionizing radiation such as γ-rays. Studies have shown that pre-irradiation of the hydrate material can alter the rate and energetics of the subsequent thermal dehydration process. researcher.lifeksu.edu.sa

Exposure to γ-irradiation has been observed to enhance the rate of decomposition. ksu.edu.sa This effect is often attributed to the creation of defects or an increased number of nucleation sites within the crystal lattice by the radiation. ksu.edu.sa Isothermal thermogravimetry studies on samples pre-irradiated with a total γ-ray dose of 10⁶ Gy showed an enhanced decomposition rate compared to unirradiated samples. ksu.edu.sa

Non-isothermal studies have further elucidated the impact of γ-rays on the dehydration kinetics. The analysis of samples irradiated with a 10³ kGy total γ-ray dose revealed a significant effect on both the kinetic and thermodynamic parameters of the dehydration reaction. researcher.liferesearchgate.net A key finding from these studies is that the apparent activation energy (Ea) of the dehydration process is dependent on the degree of conversion (α), for both unirradiated and γ-ray irradiated samples. researcher.liferesearchgate.net This dependency indicates that the dehydration is a complex, multi-step process. researcher.liferesearchgate.net

Despite the changes in kinetics, powder X-ray diffraction studies have shown that the crystal structure of neodymium(III) acetate hydrate, which is a monoclinic system (space group P2/m), does not undergo a phase transformation upon γ-ray irradiation up to a 10³ kGy absorbed dose. researcher.liferesearchgate.net The material maintains the same crystal structure before and after the dehydration process as well. researcher.liferesearchgate.net

The following table summarizes the key findings on the influence of γ-ray irradiation on the dehydration of Neodymium(III) Acetate Hydrate.

| Parameter | Unirradiated Sample | γ-ray Irradiated Sample (10³ kGy) | Reference |

| Decomposition Rate | Baseline | Enhanced | ksu.edu.sa |

| Activation Energy (Ea) | Dependent on conversion degree (α) | Dependent on conversion degree (α) | researcher.liferesearchgate.net |

| Kinetic & Thermodynamic Parameters | Baseline | Significantly affected | researcher.liferesearchgate.net |

| Crystal Structure | Monoclinic (P2/m) | No phase transformation observed | researcher.liferesearchgate.net |

Mechanistic Models of Dehydration (e.g., Nucleation, Diffusion Control)

The mechanism of dehydration for neodymium(III) acetate hydrate has been described using various solid-state reaction models. The choice of the most appropriate model often depends on factors such as the experimental conditions (isothermal vs. non-isothermal) and whether the material has been pre-irradiated.

Studies employing non-isothermal methods have shown a distinct shift in the dehydration mechanism following γ-ray irradiation. For unirradiated neodymium(III) acetate hydrate, the dehydration process is best described by a nucleation model, specifically the Avrami-Erofeev model (A2). researcher.liferesearchgate.net This model suggests that the reaction rate is controlled by the formation and growth of nuclei of the new phase (the dehydrated product) within the solid reactant.

In contrast, for samples pre-irradiated with γ-rays, the dehydration mechanism shifts to a gas diffusion control model (D4). researcher.liferesearchgate.net This indicates that after irradiation, the rate-limiting step of the dehydration process is the diffusion of the gaseous product (water vapor) away from the reaction interface.

However, other studies using isothermal decomposition data have suggested that a nucleation and growth mechanism, specifically the Erofe'ev model, is applicable to both unirradiated and pre-irradiated samples. ksu.edu.sa This model is mathematically represented by the equation:

[-ln(1-α)]¹/ⁿ = kt

where α is the fraction decomposed, t is time, k is the rate constant, and n is a constant related to the geometry of nucleation and growth. This suggests that the fundamental process of nucleus formation and growth governs the reaction in both cases, with irradiation primarily increasing the number of potential nucleation sites. ksu.edu.sa

The dehydration itself has been observed to occur in two steps, with the elimination of approximately 0.8 and 0.4 moles of H₂O, respectively. This suggests that the neodymium(III) acetate hydrate under investigation contains 1.2 moles of crystalline water. researcher.liferesearchgate.net Another study points to a single dehydration step corresponding to the loss of one water molecule in the temperature range of 393-453K. ksu.edu.sa

The table below compares the proposed mechanistic models for the dehydration of Neodymium(III) Acetate Hydrate.

| Condition | Proposed Mechanistic Model | Model Type | Reference |

| Unirradiated | Nucleation (A2 model) | Nucleation and Growth | researcher.liferesearchgate.net |

| γ-ray Irradiated | Gas Diffusion (D4 model) | Diffusion Control | researcher.liferesearchgate.net |

| Unirradiated & Irradiated (Isothermal) | Erofe'ev model | Nucleation and Growth | ksu.edu.sa |

Coordination Chemistry and Complexation Behavior of Neodymium Iii Acetate

Ligand Exchange and Complex Formation Reactions

Neodymium(III) acetate (B1210297) serves as a precursor for the synthesis of various coordination complexes through ligand exchange reactions, where the acetate and/or coordinated water molecules are displaced by other ligands.

While detailed kinetic studies on the ligand exchange of Neodymium(III) acetate with phosphine (B1218219) and amine ligands are not extensively documented, the formation of neodymium complexes containing these ligands from various precursors, including acetates, indicates that such reactions are indeed feasible.

Phosphine Ligands: The interaction of Neodymium(III) ions with phosphine ligands is generally considered less favorable compared to harder oxygen or nitrogen donors, in line with Hard-Soft Acid-Base (HSAB) theory, which classifies Nd³⁺ as a hard acid. However, complexes with phosphine oxide ligands, which present a hard oxygen donor, are known. For instance, spectroscopic properties of Neodymium(III) complexes with phosphine oxides have been studied, suggesting the formation of stable coordination compounds iaea.org. The synthesis of neodymium(III) phosphinidene (B88843) complexes has also been reported, although these are typically synthesized from iodide precursors rather than through direct ligand exchange with acetate . The formation of mixed-ligand complexes involving β-diketonates and phosphine oxides from lanthanide acetate precursors further supports the ability of phosphine oxides to coordinate to the neodymium center, displacing more labile ligands like water mdpi.com.

Amine Ligands: Amine ligands, being harder bases than phosphines, readily coordinate to the Nd³⁺ ion. The synthesis of neodymium(III) complexes with amine-containing ligands is well-established. These reactions often involve the displacement of water or other weakly bound ligands from the neodymium coordination sphere.

Neodymium(III) acetate is a valuable starting material for the synthesis of mixed-ligand complexes, where the coordination sphere of the neodymium ion is occupied by acetate and at least one other type of ligand. The presence of different ligands can tune the electronic, magnetic, and optical properties of the resulting complex.

The formation of acetate-bridged homodinuclear lanthanide complexes, including a neodymium analogue, has been achieved using a tripodal oxygen ligand alongside acetate frontiersin.org. In these structures, the acetate anions act as bridging ligands between two Nd³⁺ ions, demonstrating one of the versatile coordination modes of the acetate group frontiersin.org.

Furthermore, the synthesis of mixed-ligand complexes can be achieved through a one-pot reaction involving a lanthanide acetate, a protonated β-diketonate, and a phosphine oxide ligand mdpi.com. This approach leads to the formation of complexes where both the β-diketonate and the phosphine oxide are coordinated to the neodymium ion. The stoichiometry of the final product can be influenced by the reaction conditions and the nature of the ligands involved mdpi.com.

The table below summarizes examples of mixed-ligand complexes involving Neodymium(III) and acetate or other ligands.

| Complex Type | Ancillary Ligands | Reference |

| Acetate-bridged dinuclear | Tripodal oxygen ligand | frontiersin.org |

| β-diketonate and phosphine oxide | Hexafluoroacetylacetonate (hfac), Tris(pentafluorophenyl)phosphine oxide ((ArF)3PO) | mdpi.com |

Solution Chemistry of Neodymium(III) Acetate in Aqueous Media

The behavior of Neodymium(III) acetate in aqueous solution is governed by hydrolysis, speciation, and the potential for complex formation with other species present in the medium.

Neodymium(III) acetate is soluble in water wikipedia.orgheegermaterials.com. Upon dissolution, the Nd³⁺ ion is hydrated, forming the aqua ion, [Nd(H₂O)ₙ]³⁺, where 'n' is the coordination number, typically 8 or 9. The acetate ions are also present in the solution. The aqueous chemistry of Nd³⁺ is influenced by pH. At low pH, the hydrated Nd³⁺ cation is the predominant species. As the pH increases, hydrolysis occurs, leading to the formation of hydroxo species such as [Nd(OH)]²⁺, [Nd(OH)₂]⁺, and eventually the precipitation of Nd(OH)₃ researchgate.net.

The presence of acetate ions in the solution adds another layer of complexity to the speciation. Acetate can coordinate to the Nd³⁺ ion, forming various acetate complexes, such as [Nd(OAc)]²⁺, [Nd(OAc)₂]⁺, and neutral Nd(OAc)₃. The relative concentrations of these species depend on the pH and the total concentration of neodymium and acetate. The solubility of Neodymium(III) acetate can be influenced by the presence of other acetate salts; for instance, its solubility increases with the addition of sodium acetate, which is attributed to the formation of anionic acetate complexes wikipedia.org.

In the presence of other coordinating ligands in aqueous solution, Neodymium(III) can form more complex species. A notable example is its interaction with D-gluconate. Studies have shown that in aqueous solutions, Neodymium(III) and gluconate form a series of mono- and binuclear complexes.

The formation of these complexes is pH-dependent. At lower pH (around 2-5), mononuclear species such as [Nd(Gluc)]²⁺ and [Nd(Gluc)₂]⁺ are formed. As the pH increases, deprotonation of the hydroxyl groups of the gluconate ligand can occur, leading to the formation of more stable complexes. At higher pH and higher concentrations of neodymium and gluconate, binuclear complexes are also observed americanelements.com.

The table below lists some of the identified Neodymium(III)-gluconate complexes in aqueous solution.

| Complex | Type | Reference |

| [Nd(Gluc)]²⁺ | Mononuclear | americanelements.com |

| [Nd(Gluc)₂]⁺ | Mononuclear | americanelements.com |

| Binuclear species | Binuclear | americanelements.com |

Influence of Ligand Structure on Coordination Properties

The coordination properties of Neodymium(III) are significantly influenced by the structural characteristics of the coordinating ligands. Factors such as the nature of the donor atoms, the steric bulk of the ligand, and the chelate effect play a crucial role in determining the coordination number, geometry, and stability of the resulting complexes.

The ligand field, which is the electrostatic field created by the ligands around the central metal ion, is a key determinant of the optical and magnetic properties of lanthanide complexes acs.org. The nature and polarizability of the ligand and its donor atoms, as well as the geometry of the coordination polyhedron, are primary factors that define the ligand field acs.org.

Chelate Effect: Polydentate ligands, which can bind to the metal ion through multiple donor atoms to form one or more rings, generally form more stable complexes than a series of corresponding monodentate ligands. This is known as the chelate effect. The stability of these chelate complexes is also dependent on the size of the chelate rings, with five- and six-membered rings typically being the most stable.

The table below provides a summary of how different ligand characteristics can influence the coordination properties of Neodymium(III).

| Ligand Characteristic | Influence on Coordination Properties |

| Donor Atom | Hard donors (O, N) are preferred by the hard Nd³⁺ ion, leading to more stable complexes. |

| Steric Bulk | Increased steric bulk can lead to lower coordination numbers and can influence the coordination geometry. |

| Chelation | Polydentate ligands form more stable complexes (chelate effect). The size of the chelate ring affects stability. |

| Ligand Field | The nature and arrangement of ligands create a specific ligand field, which in turn determines the spectroscopic and magnetic properties of the complex. |

Carboxylate Ligand Derivatives (e.g., Malonic Acid, β-Ketoesters)

The acetate ligands in Neodymium(III) acetate can be substituted or supplemented by other carboxylate-containing molecules, leading to new coordination environments. These carboxylate derivatives often act as chelating or bridging ligands, influencing the dimensionality and stability of the resulting complexes.

Malonic Acid: The interaction between neodymium and malonic acid is significant, as it provides a route to the synthesis of anhydrous neodymium(III) acetate. This is achieved through the direct oxidation of neodymium metal with malonic acid in a sealed glass ampoule at 180 °C. wikipedia.org Furthermore, in the hydrothermal synthesis of neodymium-organic frameworks, malonic acid has been used as a modulating carboxylic acid to influence the resulting crystal structure. researchgate.net Research has also shown the formation of binuclear neodymium complexes with malonic acid bis(picolylamidrazones), where two coordination polyhedra are connected by aliphatic bridges. researchgate.net

β-Ketoesters and Related β-Diketones: Neodymium(III) readily forms complexes with β-diketonate ligands, which are structurally related to β-ketoesters. These ligands coordinate to the metal ion in a bidentate-cyclic manner through their oxygen atoms. ucj.org.ua Studies on neodymium(III) complexes with unsaturated β-diketones have shown that the coordination sphere is often completed by water molecules, resulting in hydrated complexes. ucj.org.uaamanote.com The geometry of these complexes is typically a square antiprism. ucj.org.ua Research on the equilibrium between unsaturated β-ketoester allyl acetoacetate and various lanthanide ions, including Nd³⁺, has demonstrated the formation of 1:1 and 1:2 cationic complexes. researchgate.net

Aromatic Carboxylic Acids and Nitrogen-Containing Ligands in Coordination Polymers

The combination of aromatic carboxylic acids and nitrogen-containing ligands has proven to be a fruitful strategy for constructing multidimensional coordination polymers with neodymium(III). These ligands offer varied coordination modes and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which direct the self-assembly of extended networks. mdpi.com

Hydrothermal synthesis is a common method for preparing these coordination polymers, often yielding high-quality single crystals. mdpi.com The choice of ligand, metal-to-ligand ratio, temperature, and the presence of auxiliary ligands can significantly influence the structural diversity of the final products. mdpi.com

For instance, neodymium(III) coordination polymers have been synthesized using 1,6-dihydro-6-oxopyridine-3-carboxylic acid, where different carboxylic acids like acetic acid and malonic acid act as modulators, leading to the formation of distinct three-dimensional and two-dimensional network topologies. researchgate.net

Ligands incorporating both nitrogen heterocycles and carboxylic acid functionalities are particularly effective. For example, tetrazole-containing carboxylic acid ligands have been used to create neodymium(III) complexes with mononuclear, dinuclear, and one-dimensional polymeric chain structures. researchgate.net Similarly, the complexation of Nd(III) with a bis-lactam phenanthroline ligand, a nitrogen-containing aromatic ligand, has been studied in detail, revealing the formation of 1:1 and 2:1 complexes with nitrate anions also coordinating to the metal center. nih.govacs.org The average bond distances between the neodymium ion and the nitrogen atoms of the phenanthroline ligand are in the range of 2.69 to 2.72 Å. nih.gov

The table below summarizes some examples of Neodymium(III) coordination polymers formed with these types of ligands.

| Ligand Type | Resulting Structure | Reference |

| 1,6-dihydro-6-oxopyridine-3-carboxylic acid | 3D and 2D network topologies | researchgate.net |

| Tetrazole-containing carboxylic acids | Mononuclear, dinuclear, and 1D polymeric chains | researchgate.net |

| Bis-lactam phenanthroline | 1:1 and 2:1 discrete complexes | nih.govacs.org |

| Glutaric acid and 4,4'-bipyridine | 3D coordination polymer | nih.gov |

Stability and Solubility Trends of Neodymium(III) Complexes

The stability and solubility of Neodymium(III) complexes are crucial parameters that govern their formation, isolation, and application. A stability constant (or formation constant) provides a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution. wikipedia.org

For Neodymium(III) acetate, thermodynamic studies have shown that complex formation is stronger at elevated temperatures. mtak.hu The solubility of neodymium(III) acetate in water is notable, and it increases with the addition of sodium acetate, which leads to the formation of a blue-colored complex. wikipedia.orgwikipedia.org The compound is also moderately soluble in strong mineral acids. fishersci.com

The table below provides solubility data for Neodymium(III) acetate hydrate (B1144303) in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 g water) |

| 0 | ~27.2 |

| 10 | 29.1 |

| 20 | 31.3 |

| 30 | 34.0 |

| 40 | 37.3 |

| 60 | 45.9 |

| 80 | 58.1 |

Data sourced from Crystal growing wiki crystalls.info

The complexation of Neodymium(III) with other ligands also follows specific stability trends. For instance, studies on the complexation of Nd³⁺ with 4-hydroxycoumarins have established the stepwise formation of complexes, and their equilibrium constants have been determined. researchgate.net The chelate effect, where a ligand binds to the metal ion through multiple donor atoms, generally leads to more stable complexes compared to those formed with monodentate ligands. This is an important principle in the thermodynamics of complex formation. wikipedia.org

Advanced Material Science Applications of Neodymium Iii Acetate Hydrate

Optical and Laser Materials Development

Neodymium(III) acetate (B1210297) hydrate (B1144303) is instrumental in the creation of materials with specific optical properties, primarily due to the characteristic sharp and intense luminescence of the Nd³⁺ ion. It serves as a high-purity source of neodymium for doping various host materials, enabling the fabrication of sophisticated optical and laser devices. prochemonline.com

Neodymium(III) acetate hydrate is a preferred doping agent for manufacturing neodymium-doped glasses and crystals, which are the gain media at the heart of many solid-state lasers. sigmaaldrich.comsigmaaldrich.com The most prominent among these are Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) and various neodymium-doped glasses (Nd:glass). americanelements.com The compound's solubility in water and other solvents allows for precise control over the concentration of Nd³⁺ ions introduced into the host material's matrix during synthesis, which is crucial for optimizing laser performance.

The process often involves dissolving Neodymium(III) acetate hydrate and the precursors of the host material (e.g., silica (B1680970) for glass) in a solution, followed by a sol-gel process or high-temperature melt-quenching to produce the final doped material. sigmaaldrich.comiaea.org The Nd³⁺ ions, once incorporated, are responsible for the light amplification process. When optically pumped, these ions absorb energy and then release it as photons at specific wavelengths, most notably around 1064 nm (1.06 µm) in the near-infrared (NIR) spectrum. This emission is the basis for the powerful laser beams used in applications ranging from industrial materials processing to medical surgery. iaea.orgsamaterials.com

Table 1: Properties of Common Neodymium-Doped Laser Materials

| Laser Medium | Host Material | Primary Emission Wavelength | Typical Applications |

| Nd:YAG | Yttrium Aluminum Garnet | 1064 nm | Laser marking, cutting, welding, medical procedures |

| Nd:Glass | Phosphate or Silicate (B1173343) Glass | ~1053-1062 nm | High-energy lasers for fusion research, rangefinders |

| Nd:YVO₄ | Yttrium Vanadate | 1064 nm, 1342 nm | Micromachining, spectroscopy |

This table presents typical values and applications for laser materials often synthesized using neodymium precursors like Neodymium(III) acetate hydrate.

The characteristic near-infrared emission of neodymium makes Neodymium(III) acetate hydrate a key component in the development of specialized luminescent materials. prochemonline.com These materials, often in the form of nanophosphors, are synthesized by doping host matrices like yttrium silicate with neodymium, for which the acetate hydrate serves as the precursor. sigmaaldrich.comsigmaaldrich.com The resulting materials exhibit strong luminescence when excited, a property that is harnessed for applications in solid-state lighting and advanced biosensing.

In solid-state lighting, neodymium-doped phosphors can be used to convert the light from LEDs to specific wavelengths, contributing to the generation of particular colors. samaterials.com For biosensing, the sharp and stable emission peaks of Nd³⁺ ions are highly advantageous. Nanoparticles doped with neodymium can be functionalized to bind to specific biological targets. When excited by an external light source, their luminescence provides a detectable signal, enabling highly sensitive and specific detection of molecules, proteins, or cells.

The near-infrared (NIR) emissions from neodymium-based materials are particularly valuable because they fall within the "biological windows" (spectral ranges where light has maximum penetration depth in biological tissue). mdpi.com Neodymium(III) acetate hydrate is used to synthesize NIR-emitting nanoparticles, such as Nd³⁺-doped lanthanum fluoride (B91410) (Nd³⁺:LaF₃), for deep-tissue in vivo bioimaging. americanelements.commdpi.com These nanoparticles can be introduced into the body to act as contrast agents, and their NIR luminescence allows for high-resolution imaging without the significant scattering and autofluorescence associated with visible light. mdpi.com

In the field of optical communication, the ability of neodymium to emit light in the NIR spectrum is also exploited. prochemonline.com Materials doped with neodymium using precursors like the acetate hydrate can be used to create optical amplifiers and fiber lasers that operate within the telecommunications wavelength bands, helping to boost signals over long distances.

Magnetic Materials Research

Neodymium is most famous for its central role in creating the strongest class of permanent magnets available. Neodymium(III) acetate hydrate, as a high-purity source of the element, is significant in the research and synthesis of these and other novel magnetic materials.

Neodymium-iron-boron (NdFeB) magnets are the most powerful permanent magnets known. samaterials.com The production of these magnets requires high-purity neodymium compounds as raw materials. samaterials.com Neodymium(III) acetate hydrate can be used in laboratory and specialized synthesis routes to produce neodymium oxide (Nd₂O₃) through calcination. This neodymium oxide is a key starting material in the industrial production of NdFeB magnets. youtube.com

The manufacturing process typically involves mixing neodymium oxide with iron and boron, followed by a reduction and melting process to form the Nd₂FeB alloy. youtube.com This alloy is then milled into a fine powder, pressed into the desired shape in the presence of a strong magnetic field to align the crystallites, and finally sintered to create a dense, solid magnet. youtube.comaist.go.jp The use of a high-purity precursor like Neodymium(III) acetate hydrate ensures that the final magnet has the optimal magnetic properties, as impurities can significantly degrade performance. aist.go.jp

Table 2: Composition of a Typical NdFeB Magnet

| Element | Chemical Symbol | Typical Weight Percentage | Role in Magnet |

| Neodymium | Nd | ~29-32% | Forms the main magnetic phase (Nd₂Fe₁₄B) |

| Iron | Fe | ~64-68% | Main constituent, provides strong magnetism |

| Boron | B | ~1-1.2% | Stabilizes the crystal structure |

| Other Elements (e.g., Dy, Pr) | - | Small amounts | Enhance properties like corrosion resistance and high-temperature performance |

This table shows the typical elemental composition of sintered NdFeB magnets, for which Neodymium(III) acetate hydrate can serve as a precursor for the neodymium component. reddit.com

Neodymium(III) acetate itself is a paramagnetic material. crystalls.info This means it is weakly attracted to an external magnetic field but does not retain any magnetism once the field is removed. This property is characteristic of many neodymium compounds due to the unpaired electrons in the f-orbitals of the Nd³⁺ ion. youtube.com

Researchers use Neodymium(III) acetate hydrate as a starting material to synthesize more complex neodymium coordination compounds. By reacting it with various organic ligands, scientists can create novel molecules where the magnetic properties of the central Nd³⁺ ion can be studied and manipulated. These investigations are crucial for fundamental research into molecular magnetism and for developing new materials with tailored magnetic responses, which could have future applications in data storage, quantum computing, and spintronics.

Nanomaterials Synthesis and Characterization

Neodymium(III) acetate hydrate is instrumental in the bottom-up synthesis of various nanostructures. Its controlled thermal decomposition and reaction in different solvent systems allow for the precise engineering of nanomaterials with desired morphologies and functionalities.

Preparation of Neodymium(III) Oxide Nanoparticles and Nanorods

Neodymium(III) acetate hydrate is a key starting material in the synthesis of neodymium(III) oxide (Nd₂O₃) nanoparticles and nanorods, which are valued in photonics, catalysis, and high-temperature ceramics. sci-hub.box Solvothermal and hydrothermal methods are commonly employed, where the acetate salt is treated in a solvent under controlled temperature and pressure. sci-hub.box

In these methods, the reaction parameters critically influence the morphology and crystal structure of the resulting nanomaterials. For instance, hydrothermal treatment of neodymium(III) acetate hydrate can yield precursors that, upon calcination, transform into Nd₂O₃ nanostructures. sci-hub.box Research has shown that adjusting the solvent, temperature, and reaction time can produce morphologies ranging from fibrous and rod-like to irregular and spheroidal nanoparticles. sci-hub.box